An In-depth Technical Guide to m-PEG15-amine: Chemical Properties and Reactivity
An In-depth Technical Guide to m-PEG15-amine: Chemical Properties and Reactivity
This guide provides a comprehensive technical overview of methoxy-polyethylene glycol-amine with 15 PEG units (m-PEG15-amine), a versatile heterobifunctional linker crucial in modern bioconjugation and drug delivery. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, reactivity, and practical applications of m-PEG15-amine, underpinned by established scientific principles and methodologies.
Introduction: The Role of m-PEG15-amine in Bioconjugation
Polyethylene glycol (PEG)ylation is a well-established and powerful strategy to enhance the therapeutic properties of molecules, ranging from small drugs to large proteins. The covalent attachment of PEG chains can improve solubility, increase systemic circulation time by reducing renal clearance, and decrease immunogenicity. m-PEG15-amine is a discrete PEG linker, meaning it has a defined molecular weight and chain length, which is critical for the synthesis of well-defined bioconjugates. Its structure features a methoxy-terminated PEG chain, rendering one end inert, and a terminal primary amine group on the other, which serves as a reactive handle for conjugation. This monofunctional nature prevents unwanted crosslinking, a common issue with bifunctional PEGs.
The 15-unit ethylene glycol spacer provides a hydrophilic and flexible linker that can be used to connect a payload, such as a small molecule drug, to a targeting moiety, like an antibody, in the development of Antibody-Drug Conjugates (ADCs). It is also extensively used in the functionalization of nanoparticles and other surfaces to improve their biocompatibility and pharmacokinetic profiles.
Chemical and Physical Properties of m-PEG15-amine
A thorough understanding of the physicochemical properties of m-PEG15-amine is fundamental to its effective use in experimental design. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| Chemical Formula | C₃₁H₆₅NO₁₅ | [1][2] |
| Molecular Weight | 691.85 g/mol | [1] |
| Appearance | White to off-white solid or viscous oil | [3] |
| Solubility | Soluble in water, ethanol, chloroform, DMSO, DMF, and methylene chloride. Less soluble in toluene and alcohol. Insoluble in ether. | [3][4][5] |
| pKa of terminal amine | ~9-11 | [6][7][8] |
| Density (PEG) | ~1.125 g/mL | [4] |
Note: The physical form of m-PEG-amines can vary with molecular weight; lower molecular weight PEGs may appear as viscous liquids or waxy solids.
Core Principles of m-PEG15-amine Reactivity
The synthetic utility of m-PEG15-amine is centered around the nucleophilic nature of its terminal primary amine (-NH₂). This amine group can readily react with a variety of electrophilic functional groups to form stable covalent bonds. The reactivity is highly dependent on the pH of the reaction medium, as this dictates the protonation state of the amine.
-
Acidic pH (pH < pKa): The amine group is protonated to its ammonium form (-NH₃⁺), which is not nucleophilic and thus unreactive towards electrophiles.
-
Neutral to Basic pH (pH > pKa): The amine group is deprotonated (-NH₂), rendering it nucleophilic and reactive.
Therefore, most conjugation reactions with m-PEG15-amine are performed in buffers with a pH range of 7.2 to 9.0 to ensure a sufficient concentration of the reactive, deprotonated amine.
Reaction with Activated Esters (e.g., NHS Esters)
One of the most common and efficient methods for conjugating m-PEG15-amine is through its reaction with N-hydroxysuccinimide (NHS) esters. This reaction forms a stable amide bond.
Caption: Reaction of m-PEG15-amine with an NHS ester.
This reaction is highly efficient at a pH of 7.2-8.5. It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, as buffers containing primary amines (e.g., Tris) will compete for reaction with the NHS ester.
Reaction with Carboxylic Acids (EDC/NHS Coupling)
m-PEG15-amine can be conjugated to molecules bearing a carboxylic acid group using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS.
Caption: EDC/NHS mediated coupling of m-PEG15-amine to a carboxylic acid.
This two-step, one-pot reaction first involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS to form a more stable amine-reactive NHS ester, which subsequently reacts with m-PEG15-amine to form an amide bond.[9][10][11] The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a pH of 7.2-8.0.
Reductive Amination with Aldehydes and Ketones
m-PEG15-amine can also react with aldehydes and ketones in a process called reductive amination. This reaction proceeds via an intermediate imine (or Schiff base), which is then reduced to a stable secondary amine.
Caption: Reductive amination of a carbonyl with m-PEG15-amine.
The formation of the imine intermediate is favored at a slightly acidic pH. A mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), is typically used as it selectively reduces the imine in the presence of the carbonyl group.[12][13][14]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common conjugation reactions involving m-PEG15-amine.
Protocol for Conjugating m-PEG15-amine to a Protein via NHS Ester Chemistry
This protocol outlines the steps for conjugating an NHS-ester activated molecule to the primary amines (lysine residues and N-terminus) of a protein using m-PEG15-amine.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
m-PEG15-amine
-
NHS-ester activated molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 100 mM sodium bicarbonate, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. Ensure the buffer is free of primary amines. If necessary, perform a buffer exchange.
-
m-PEG15-amine and NHS-ester Preparation: Immediately before use, dissolve the m-PEG15-amine and the NHS-ester activated molecule in a small amount of anhydrous DMSO or DMF to create concentrated stock solutions.
-
Conjugation Reaction: Add the desired molar excess of the dissolved m-PEG15-amine and NHS-ester to the protein solution. A common starting point is a 5 to 20-fold molar excess of the PEG linker and NHS-ester to the protein.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C overnight.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted m-PEG15-amine, NHS-ester, and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity.
Protocol for Surface Modification of Carboxylated Nanoparticles
This protocol describes the covalent attachment of m-PEG15-amine to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.[15][16]
Materials:
-
Carboxylated nanoparticles
-
m-PEG15-amine
-
EDC and NHS (or Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Carboxyl Group Activation: Add EDC and NHS to the nanoparticle suspension (typically a 2-5 fold molar excess over the surface carboxyl groups). Incubate for 15-30 minutes at room temperature with gentle stirring.
-
PEGylation: Centrifuge the activated nanoparticles and resuspend the pellet in the Coupling Buffer. Immediately add the m-PEG15-amine solution (typically a 10-50 fold molar excess relative to the nanoparticles). Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Add quenching solution to stop the reaction.
-
Purification: Remove unreacted PEG and coupling reagents by repeated centrifugation and resuspension in a suitable buffer or by dialysis.
Characterization and Analysis of m-PEG15-amine Conjugates
Thorough characterization of the final conjugate is essential to ensure the quality and consistency of the product. Several analytical techniques are employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC-HPLC) is used to separate the PEGylated conjugate from the unconjugated molecule and free PEG linker, allowing for the assessment of conjugation efficiency and purity. Reversed-phase HPLC (RP-HPLC) can also be used for characterization.[17][18][19]
-
Mass Spectrometry (MS): MALDI-TOF and ESI-MS are powerful techniques for determining the molecular weight of the conjugate and the degree of PEGylation (the number of PEG chains attached per molecule).[17][18][20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the m-PEG15-amine and its conjugates. The characteristic peaks of the PEG backbone and the terminal functional groups can be identified.[22][23][24]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule and to confirm the formation of new bonds, such as the amide bond in conjugation reactions.[25][26]
Applications in Research and Drug Development
The unique properties of m-PEG15-amine make it a valuable tool in a wide range of applications.
-
Antibody-Drug Conjugates (ADCs): m-PEG15-amine can be used as a hydrophilic linker to attach a potent cytotoxic drug to a monoclonal antibody. The PEG spacer can improve the solubility of the ADC and influence its pharmacokinetic properties.
-
Nanoparticle Functionalization: The surface of nanoparticles, such as liposomes and polymeric nanoparticles, can be modified with m-PEG15-amine to create a "stealth" coating. This reduces opsonization and clearance by the immune system, leading to longer circulation times and improved drug delivery to target tissues.[15][27][28][29]
-
Peptide and Protein Modification: PEGylation of therapeutic peptides and proteins with m-PEG15-amine can enhance their stability, reduce their immunogenicity, and prolong their in vivo half-life.[30][31][32]
-
PROTACs (Proteolysis-Targeting Chimeras): m-PEG15-amine can serve as a flexible linker in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein for degradation.[5]
Storage and Handling
m-PEG15-amine is sensitive to moisture and should be stored at -20°C under a dry, inert atmosphere. Before use, the container should be allowed to warm to room temperature before opening to prevent moisture condensation. For experimental use, it is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles.
Conclusion
m-PEG15-amine is a highly versatile and valuable reagent for researchers in the fields of bioconjugation, drug delivery, and materials science. Its well-defined structure, hydrophilic nature, and reactive terminal amine group enable the precise engineering of complex biomolecular constructs with improved therapeutic and diagnostic potential. A thorough understanding of its chemical properties, reactivity, and the appropriate experimental protocols is key to leveraging its full potential in the development of next-generation therapeutics and advanced biomaterials.
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